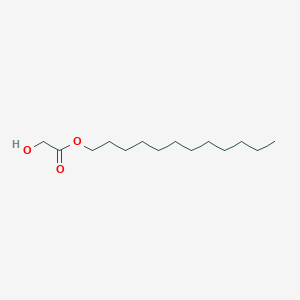
Ethyl benzylphosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl benzylphosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is characterized by the presence of a phosphonochloridate group attached to an ethyl and benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl benzylphosphonochloridate can be synthesized through the reaction of benzylphosphonic dichloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{PCl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{P(O)(OEt)Cl} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ethyl benzylphosphonic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents like dichloromethane or toluene are commonly used to prevent hydrolysis.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as ethyl benzylphosphonates or ethyl benzylphosphonothioates can be formed.
Hydrolysis Product: Ethyl benzylphosphonic acid.
Applications De Recherche Scientifique
Ethyl benzylphosphonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: It can be employed in the study of enzyme inhibitors, particularly those targeting phosphatases.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl benzylphosphonochloridate involves its reactivity with nucleophiles. The phosphonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted phosphonates or phosphonothioates. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparaison Avec Des Composés Similaires
Methyl benzylphosphonochloridate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl phenylphosphonochloridate: Similar structure but with a phenyl group instead of a benzyl group.
Comparison:
Reactivity: this compound may exhibit different reactivity compared to its methyl or phenyl analogs due to steric and electronic effects.
Applications: While all these compounds can be used in similar applications, the choice of compound may depend on the desired reactivity and the specific application requirements.
This compound stands out due to its balanced reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
41760-95-6 |
|---|---|
Formule moléculaire |
C9H12ClO2P |
Poids moléculaire |
218.62 g/mol |
Nom IUPAC |
[chloro(ethoxy)phosphoryl]methylbenzene |
InChI |
InChI=1S/C9H12ClO2P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
IZMMQENMUSWJRM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


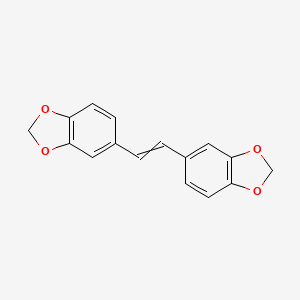
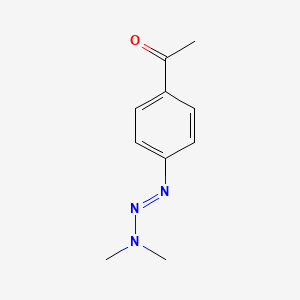
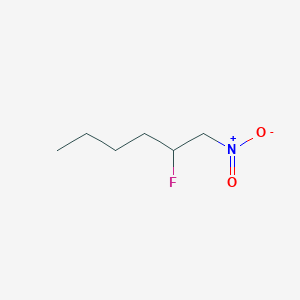
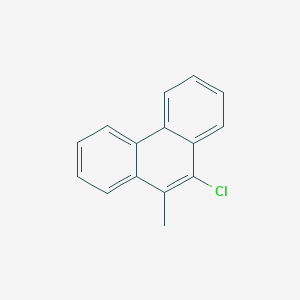
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)


![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
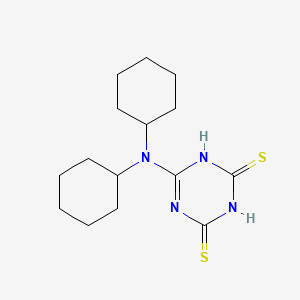


![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)

